methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

Chiral amino acid γ-secretase inhibitor enantiomeric excess

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride (CAS 2757836-24-9, MW 221.61, C₆H₁₁ClF₃NO₂) is the methyl ester hydrochloride salt of (R)-5,5,5-trifluoronorvaline, a non-proteinogenic, ω-trifluoromethyl-substituted α-amino acid. The compound incorporates a single chiral centre at the α-carbon in the R-configuration, a terminal –CF₃ group, and a methyl ester protecting group.

Molecular Formula C6H11ClF3NO2
Molecular Weight 221.60 g/mol
Cat. No. B13566239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride
Molecular FormulaC6H11ClF3NO2
Molecular Weight221.60 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(F)(F)F)N.Cl
InChIInChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
InChIKeyKKBSOSBLLPOXMO-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate Hydrochloride – Procurement-Relevant Profile of a Chiral Fluorinated Amino Acid Ester Building Block


Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride (CAS 2757836-24-9, MW 221.61, C₆H₁₁ClF₃NO₂) is the methyl ester hydrochloride salt of (R)-5,5,5-trifluoronorvaline, a non-proteinogenic, ω-trifluoromethyl-substituted α-amino acid [1]. The compound incorporates a single chiral centre at the α-carbon in the R-configuration, a terminal –CF₃ group, and a methyl ester protecting group. It is primarily employed as a protected, enantiomerically defined building block in solution-phase peptide synthesis and medicinal chemistry, where the hydrochloride salt form confers improved handling and solubility relative to the free amine . The parent amino acid, (R)-5,5,5-trifluoronorvaline, has been validated at multi-kilogram scale as a key intermediate for the γ-secretase inhibitor BMS-708163 (avagacestat), demonstrating the industrial relevance of this chiral scaffold [1].

Why Generic Substitution Is Inadvisable for Methyl (2R)-2-amino-5,5,5-trifluoropentanoate Hydrochloride in Peptide and Medicinal Chemistry Procurement


Fluorinated amino acid esters bearing a terminal –CF₃ group cannot be treated as interchangeable commodities. The R-configuration at the α-carbon is a critical determinant of biological activity; the (R)-enantiomer of 5,5,5-trifluoronorvaline is specifically required for the synthesis of BMS-708163, and the corresponding S-enantiomer is enzymatically excluded during industrial production to achieve 100% enantiomeric excess [1]. The methyl ester protecting group directly dictates reactivity in peptide coupling: methyl esters undergo aminolysis more readily than ethyl or higher alkyl esters, enabling milder amidation conditions and reducing epimerisation risk [2]. Furthermore, the trifluoromethyl group confers a calculated LogP increase of ≥1.0 log unit relative to non-fluorinated norvaline (LogP 1.251 for the methyl ester hydrochloride vs. approximately 0.2 for norvaline), substantially altering pharmacokinetic and physicochemical profiles that cannot be replicated by hydrocarbon analogs . Substituting the free acid, the S-enantiomer, a non-fluorinated analog, or an alternative ester will yield divergent coupling efficiency, stereochemical outcome, or biological performance.

Quantitative Differentiation Evidence: Methyl (2R)-2-amino-5,5,5-trifluoropentanoate Hydrochloride vs. Closest Analogs and Alternatives


Enantiomeric Specificity: (R)-Configuration Is Mandatory for the BMS-708163 γ-Secretase Inhibitor Synthesis Pathway

The (R)-enantiomer of 5,5,5-trifluoronorvaline—and by extension its methyl ester hydrochloride derivative—is the stereochemically required intermediate for the synthesis of the γ-secretase inhibitor BMS-708163 (avagacestat), a clinical candidate for Alzheimer's disease. During industrial biocatalytic production, the S-enantiomer background was eliminated by inactivating the glutamate dehydrogenase gene in the expression strain, yielding the R-amino acid with 100% enantiomeric excess (ee) at 50 kg scale [1]. The corresponding (S)-enantiomer (CAS 122490-04-4, available at 98% purity) would produce the incorrect diastereomer in the final drug substance and is therefore unsuitable for this application .

Chiral amino acid γ-secretase inhibitor enantiomeric excess

Lipophilicity Differential: Trifluoromethyl Substitution Increases LogP by ≥1.0 Unit Over Non-Fluorinated Norvaline

Incorporation of the terminal –CF₃ group and methyl ester significantly enhances lipophilicity compared to the non-fluorinated parent amino acid. The methyl ester hydrochloride of (R)-5,5,5-trifluoronorvaline has a vendor-calculated LogP of 1.251 . The parent amino acid 5,5,5-trifluoronorvaline (free acid) is reported with LogP values of 0.65 and 1.44 from different databases . In contrast, the non-fluorinated analog norvaline has LogP values ranging from -2 (ALOGPS) to approximately +0.2 (RDKit), depending on the calculation method [1]. This LogP increase of ≥1.0 unit translates to approximately a 10-fold increase in octanol-water partition coefficient, which impacts membrane permeability, metabolic stability, and protein binding in peptide and small-molecule drug candidates.

Lipophilicity LogP trifluoromethyl effect

ACE Inhibitory Potency: Trifluoronorvaline-Containing Enalaprilat Analogs Achieve IC₅₀ of 2–6 × 10⁻⁸ M

Ojima and co-workers evaluated a series of trifluoromethyl-containing angiotensin converting enzyme (ACE) inhibitors. Enalaprilat analogs in which the alanine residue was replaced with trifluoronorvaline (the free acid form of the target compound's amino acid core) exhibited moderately potent ACE inhibition with IC₅₀ values of 2–6 × 10⁻⁸ M [1]. For context, the same study found that direct substitution of –CF₃ for –CH₃ in a captopril scaffold produced a very potent analog with IC₅₀ = 3 × 10⁻¹⁰ M, highlighting the activity-modulating effect of the trifluoromethyl group [1]. While the non-fluorinated enalaprilat (IC₅₀ ≈ 1.2 × 10⁻⁹ M for the parent drug) served as the baseline, the trifluoronorvaline-substituted analogs retained nanomolar potency and demonstrated that the bulkier, more lipophilic –CF₃ group is tolerated in the ACE active site, opening avenues for tuned pharmacokinetics.

ACE inhibition enalaprilat trifluoromethyl analog IC50

Methyl Ester Leaving-Group Advantage: Faster Aminolysis Kinetics Compared to Ethyl Esters in Peptide Bond Formation

In peptide synthesis, the choice of carboxyl protecting group directly governs coupling kinetics and the risk of epimerisation at the α-carbon. The methyl ester is recognised as more reactive than the ethyl ester in nucleophilic acyl substitution (aminolysis) reactions, a principle established by Fischer and subsequently confirmed in enzymatic transacylation studies [1][2]. Carboxypeptidase Y-catalysed transacylation experiments have systematically compared methyl, ethyl, isopropyl, and tert-butyl esters of amino acids as acyl donors and amine components, demonstrating that methyl esters provide the fastest reaction rates among simple alkyl esters due to reduced steric hindrance at the carbonyl carbon [2]. For the target compound, this means that methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride will couple more efficiently under standard peptide synthesis conditions (e.g., DABAL-Me₃, carbodiimide, or enzymatic protocols) than the corresponding ethyl ester (ethyl (R)-2-amino-5,5,5-trifluoropentanoate, CAS 1260582-75-9, MW 199.17) .

Peptide coupling ester reactivity aminolysis methyl ester

Evidence-Backed Application Scenarios for Methyl (2R)-2-amino-5,5,5-trifluoropentanoate Hydrochloride in R&D and Industrial Procurement


Stereospecific Synthesis of γ-Secretase Inhibitors (Alzheimer's Disease Pipeline)

The (R)-enantiomer of 5,5,5-trifluoronorvaline is a validated intermediate for BMS-708163 (avagacestat), a γ-secretase inhibitor that reached clinical development for Alzheimer's disease. The methyl ester hydrochloride form provides a protected, crystalline, non-hygroscopic starting material for solution-phase amidation with sulfonamide fragments to construct the (R)-2-(4-chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide core. The enzymatic production process achieving 100% ee at 50 kg scale [1] demonstrates that the (R)-enantiomer supply chain is industrially mature, and the methyl ester hydrochloride is the preferred protected form for subsequent coupling steps.

Fluorinated Peptide Therapeutics with Enhanced Metabolic Stability

Incorporation of (D)-trifluoronorvaline (the free amino acid corresponding to the target compound) into methionine-enkephalin analogs in place of Gly² produced a ca. 100,000-fold enhancement in in vivo analgesic activity, attributed primarily to resistance to aminopeptidase degradation conferred by the trifluoromethyl group [2]. The methyl ester hydrochloride serves as the direct building block for Fmoc- or Boc-protected solid-phase and solution-phase peptide synthesis, enabling incorporation of this activity-enhancing residue into designed peptide therapeutics with improved proteolytic stability.

19F NMR Probe Incorporation for Protein Structure and Dynamics Studies

5,5,5-Trifluoronorvaline (TfNva) has been validated as a 19F NMR reporter residue with a steric profile comparable to valine, making it suitable for on-site 19F-labeling of proteins without significant structural perturbation [3]. The standardised random coil chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei of TfNva have been experimentally determined in a hexapeptide model system (Gly-Gly-X-Ala-Gly-Gly), providing the foundational reference dataset for NMR-based protein structure elucidation [3]. The target compound, as the methyl ester hydrochloride, is the direct precursor for preparing Fmoc-TfNva-OH or Boc-TfNva-OH for solid-phase peptide synthesis of 19F-labeled proteins.

ACE Inhibitor and Protease Inhibitor Lead Optimisation Programmes

Trifluoronorvaline-substituted enalaprilat analogs retain nanomolar ACE inhibitory activity (IC₅₀ = 2–6 × 10⁻⁸ M), confirming that the trifluoromethylated residue is accommodated within the ACE active site [4]. The enhanced lipophilicity (ΔLogP ≥ +1.0 vs. norvaline ) and metabolic stability conferred by the –CF₃ group make the methyl ester hydrochloride a strategic building block for structure-activity relationship (SAR) campaigns aimed at balancing potency, oral bioavailability, and proteolytic resistance in zinc-metalloprotease and serine protease inhibitor programmes.

Quote Request

Request a Quote for methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.